molecular formula C21H24FN5O3 B2566334 4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one CAS No. 2380100-10-5

4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one

Cat. No.: B2566334
CAS No.: 2380100-10-5
M. Wt: 413.453
InChI Key: SUZSUWDUPCNFDS-UHFFFAOYSA-N
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Description

4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one is a useful research compound. Its molecular formula is C21H24FN5O3 and its molecular weight is 413.453. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one are not well-studied. Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions often depends on the specific functional groups present in the compound.

Cellular Effects

The cellular effects of this compound are currently unknown. Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are not currently known

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not currently known

Properties

IUPAC Name

4-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O3/c1-30-16-4-2-14(3-5-16)19-18(22)20(25-13-24-19)26-8-10-27(11-9-26)21(29)15-6-7-23-17(28)12-15/h2-5,13,15H,6-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZSUWDUPCNFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4CCNC(=O)C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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